molecular formula C14H15F2N3O2S B6972699 2-[1-(2,2-Difluoroethyl)pyrazol-4-yl]sulfonyl-1-methyl-1,3-dihydroisoindole

2-[1-(2,2-Difluoroethyl)pyrazol-4-yl]sulfonyl-1-methyl-1,3-dihydroisoindole

Cat. No.: B6972699
M. Wt: 327.35 g/mol
InChI Key: VVGVJOIAGXDXEU-UHFFFAOYSA-N
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Description

2-[1-(2,2-Difluoroethyl)pyrazol-4-yl]sulfonyl-1-methyl-1,3-dihydroisoindole is a complex organic compound that features a pyrazole ring, a sulfonyl group, and a dihydroisoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2,2-Difluoroethyl)pyrazol-4-yl]sulfonyl-1-methyl-1,3-dihydroisoindole typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine with a 1,3-diketone to form the pyrazole core. The difluoroethyl group can be introduced via a difluoromethylation reaction, which often employs reagents such as ClCF2H or other difluorocarbene precursors .

The sulfonyl group is usually introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with the pyrazole derivative under basic conditions. Finally, the dihydroisoindole moiety is synthesized through a cyclization reaction involving an appropriate precursor .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2,2-Difluoroethyl)pyrazol-4-yl]sulfonyl-1-methyl-1,3-dihydroisoindole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Amines, thiols, sulfonyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce the corresponding alcohols or amines .

Scientific Research Applications

2-[1-(2,2-Difluoroethyl)pyrazol-4-yl]sulfonyl-1-methyl-1,3-dihydroisoindole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(2,2-Difluoroethyl)pyrazol-4-yl]sulfonyl-1-methyl-1,3-dihydroisoindole involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the sulfonyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(2,2-Difluoroethyl)pyrazol-4-yl]sulfonyl-1-methyl-1,3-dihydroisoindole is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the difluoroethyl group, in particular, can enhance its stability and binding affinity compared to similar compounds .

Properties

IUPAC Name

2-[1-(2,2-difluoroethyl)pyrazol-4-yl]sulfonyl-1-methyl-1,3-dihydroisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N3O2S/c1-10-13-5-3-2-4-11(13)7-19(10)22(20,21)12-6-17-18(8-12)9-14(15)16/h2-6,8,10,14H,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGVJOIAGXDXEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CC=C2CN1S(=O)(=O)C3=CN(N=C3)CC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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